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Compound of Interest

Compound Name: Biapenem

Cat. No.: B1666964 Get Quote

An In-depth Technical Guide to the Chemical Structure and Synthesis of Biapenem

Introduction
Biapenem is a parenteral carbapenem antibiotic with a broad spectrum of antibacterial activity

against both Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1]

Developed for treating severe and complex infections, Biapenem exhibits potent efficacy in

cases of intra-abdominal, respiratory, and urinary tract infections, as well as septicemia.[1] Its

mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to

penicillin-binding proteins (PBPs), leading to cell lysis.[2] A key advantage of Biapenem is its

stability against most β-lactamases and human renal dehydropeptidase-I (DHP-I), which allows

for its administration without a DHP-I inhibitor.[2][3]

Chemical Structure
Biapenem is a 1-β-methylcarbapenem antibiotic.[4] The introduction of a methyl group at the

1-β position of the carbapenem skeleton confers stability against hydrolysis by renal

dehydropeptidase-I.[3] The chemical structure of Biapenem is characterized by a fused β-

lactam and pyrroline ring system, with a 1-hydroxyethyl side chain and a pyrazolo[1,2-a][1][2]

[5]triazolium-6-ylthio substituent.[6]

Chemical Formula: C₁₅H₁₈N₄O₄S[7]

Molecular Weight: 350.39 g/mol [7]
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CAS Registry Number: 120410-24-4[8]

IUPAC Name: (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1][2][5]triazol-4-ium-6-

ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-

carboxylate[6]

Synthesis Pathway of Biapenem
The synthesis of Biapenem is a multi-step process that typically involves the condensation of a

carbapenem core with a side-chain precursor, followed by deprotection steps. One common

industrial synthesis route starts from p-nitrobenzyl (1R,5R,6S)-6-[(1R)-1-hydroxyethyl]-2-

[(diphenylphosphoryl)oxy]-1-methylcarbapen-2-em-3-carboxylate (a protected carbapenem

core) and a mercapto-triazole side chain.[9] The key steps in this pathway are substitution,

hydrogenation for deprotection, and cyclization.

The synthesis can be broadly outlined as follows:

Condensation: The protected carbapenem core is reacted with the sulfur-containing side

chain, 4-mercapto-N,N-bis(p-nitrobenzyloxycarbonyl)pyrazolidine, via a substitution reaction.

[9]

Hydrogenation: The resulting intermediate undergoes hydrogenation to remove the

protecting groups (p-nitrobenzyl) from the carboxyl group and the side chain.[9] This step is

crucial and often performed using a palladium-on-carbon catalyst.[9]

Cyclization: Following deprotection, an intramolecular cyclization is induced to form the final

pyrazolo[1,2-a][1][2][5]triazolium ring system of the Biapenem side chain.[9]

Purification: The final product is purified, often through crystallization, to yield Biapenem of

high purity.[9]
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Caption: A simplified workflow of the Biapenem synthesis pathway.

Experimental Protocols
The following are representative experimental protocols derived from patent literature for the

synthesis of Biapenem.

Step 1: Hydrogenation and Cyclization[9]
Reaction Setup: A reaction kettle is charged with 100 mL of ethanol, followed by the addition

of 2.10 g of N,N-dimethylformamide. To this solvent mixture, 12.09 g of the protected

Biapenem intermediate (Compound III from the patent) is added.

Catalyst and Reagents: 1.21 g of 10% palladium on carbon and 2.41 g of 2,6-

dimethylpyridine are added to the reaction mixture.

Hydrogenation: The reaction vessel is purged with nitrogen three times, followed by three

purges with hydrogen. The reaction is then carried out under a hydrogen pressure of 0.4-0.6

MPa at a controlled temperature of 30-35 °C for 3 hours. The completion of the reaction is

monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, the pressure is released, and the catalyst is

recovered by suction filtration. The filtrate is transferred to a separate reaction bottle.
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pH Adjustment and Cyclization: A 5% aqueous solution of sodium bicarbonate is added to

the filtrate to adjust the pH to 7.0. The solution is then cooled to a temperature between -5

°C and 0 °C. To this cooled solution, 1.65 g of ethyl formamide hydrochloride and 3.11 g of

potassium carbonate are added. The reaction is maintained at -5 °C to 0 °C for 20 minutes.

Crystallization and Isolation: After the cyclization reaction, the temperature is adjusted to 2-5

°C. A 10% aqueous solution of acetic acid is added to adjust the pH to 5.0. 100 mL of

acetone is then added to induce crystallization, which is allowed to proceed for 2 hours at 2-

5 °C. The resulting solid is collected by filtration.

Drying: The collected solid is dried under vacuum at 40 °C for 6 hours to yield Biapenem.

Quantitative Data
The following table summarizes key quantitative data for Biapenem, including synthesis yields

and its in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC).

Parameter Value Reference

Synthesis Yield 84.9% [9]

Purity (HPLC) 98.8% [9]

Maximum Single Impurity 0.57% [9]

MIC₉₀ for Escherichia coli ≤ 2 mg/L [10]

MIC₉₀ for Klebsiella spp. ≤ 2 mg/L [10]

MIC₉₀ for Pseudomonas

aeruginosa
4 mg/L [10]

MIC₉₀ for Bacteroides fragilis

group
0.5 mg/L [10]

MIC₉₀ for Methicillin-

susceptible Staphylococcus

aureus

0.06 mg/L [10]

MIC₉₀ for Enterobacteriaceae

species
0.03 to 1 mg/L [11]
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MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Conclusion
Biapenem is a potent carbapenem antibiotic with a well-defined chemical structure that

contributes to its broad-spectrum activity and stability. The synthesis of Biapenem is a complex

but well-established process, with various patented methods optimizing yield and purity for

industrial production. Its excellent in vitro activity against a wide range of clinically relevant

pathogens makes it a valuable therapeutic agent in the management of severe bacterial

infections. The detailed understanding of its synthesis and chemical properties is crucial for its

continued development and application in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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